

4-Chlorophenothiazine: A Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: 4-Chlorophenothiazine

Cat. No.: B116481

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Abstract

This technical guide provides a comprehensive overview of **4-Chlorophenothiazine**, a key intermediate in the synthesis of phenothiazine-based pharmaceuticals. While its direct biological activities are not extensively documented, its significance lies in its role as a foundational building block for more complex therapeutic agents. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and discusses its historical context within the broader development of phenothiazine chemistry. Due to a lack of specific historical and experimental data for the 4-chloro isomer in readily available literature, this guide also draws parallels with the more extensively studied 2-Chlorophenothiazine and the general class of phenothiazines to provide a comprehensive understanding.

Introduction

Phenothiazines are a class of heterocyclic compounds that have had a profound impact on medicine, particularly in the field of neuropsychopharmacology. The discovery of the antipsychotic properties of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. The core phenothiazine structure, a tricyclic system with nitrogen and sulfur heteroatoms, has been a versatile scaffold for the development of a wide range of drugs with diverse pharmacological activities, including antihistaminic, antiemetic, and antipsychotic effects.

4-Chlorophenothiazine (4-CPT) is a chlorinated derivative of phenothiazine. While not a therapeutic agent in itself, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Prochlorperazine, a potent antiemetic and antipsychotic drug. The position of the chlorine atom on the phenothiazine ring system significantly influences the properties and reactivity of the molecule, making the synthesis of specific isomers like 4-CPT a critical step in the production of targeted therapeutics.

This guide aims to provide an in-depth technical resource on **4-Chlorophenothiazine**, covering its discovery, history, physicochemical properties, and synthesis.

Discovery and History

The specific discovery of **4-Chlorophenothiazine** is not well-documented in historical scientific literature. Its emergence is intrinsically linked to the extensive research and development of phenothiazine derivatives that followed the groundbreaking discovery of chlorpromazine's therapeutic potential. The synthesis of various halogenated phenothiazines was a logical step in the structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of this new class of drugs.

It is highly probable that **4-Chlorophenothiazine** was first synthesized in the mid-20th century, during the intensive period of phenothiazine drug development, as a precursor for creating novel therapeutic candidates. Its primary historical and ongoing significance is as a key raw material in the industrial synthesis of Prochlorperazine. The development of efficient synthetic routes to specific chlorophenothiazine isomers was a critical enabling step for the large-scale production of these important medicines.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chlorophenothiazine** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₈ ClNS	[1][2][3]
Molecular Weight	233.72 g/mol	[1][2][3]
CAS Number	7369-69-9	[1][2][3]
Melting Point	116-117 °C	[1]
Boiling Point	382.6 °C at 760 mmHg	[1]
Appearance	White to light grey solid	[4]
Solubility	Slightly soluble in Acetone, DMSO, and Ethanol	[4]
LogP	4.68620	[1]

Experimental Protocols: Synthesis of 4-Chlorophenothiazine

While specific, detailed historical experimental protocols for the initial synthesis of **4-Chlorophenothiazine** are not readily available in the searched literature, a plausible and widely utilized method for the synthesis of phenothiazines is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. For the synthesis of **4-Chlorophenothiazine**, this would involve the reaction of 2-amino-4-chlorothiophenol with an appropriate di-halobenzene.

A general conceptual workflow for this synthesis is provided below.

Reaction: Ullmann Condensation

Reactants:

- 2-bromo-5-chlorobenzenamine (or a similarly activated halogenated benzene derivative)
- 2-aminothiophenol
- Copper catalyst (e.g., copper powder, CuI)

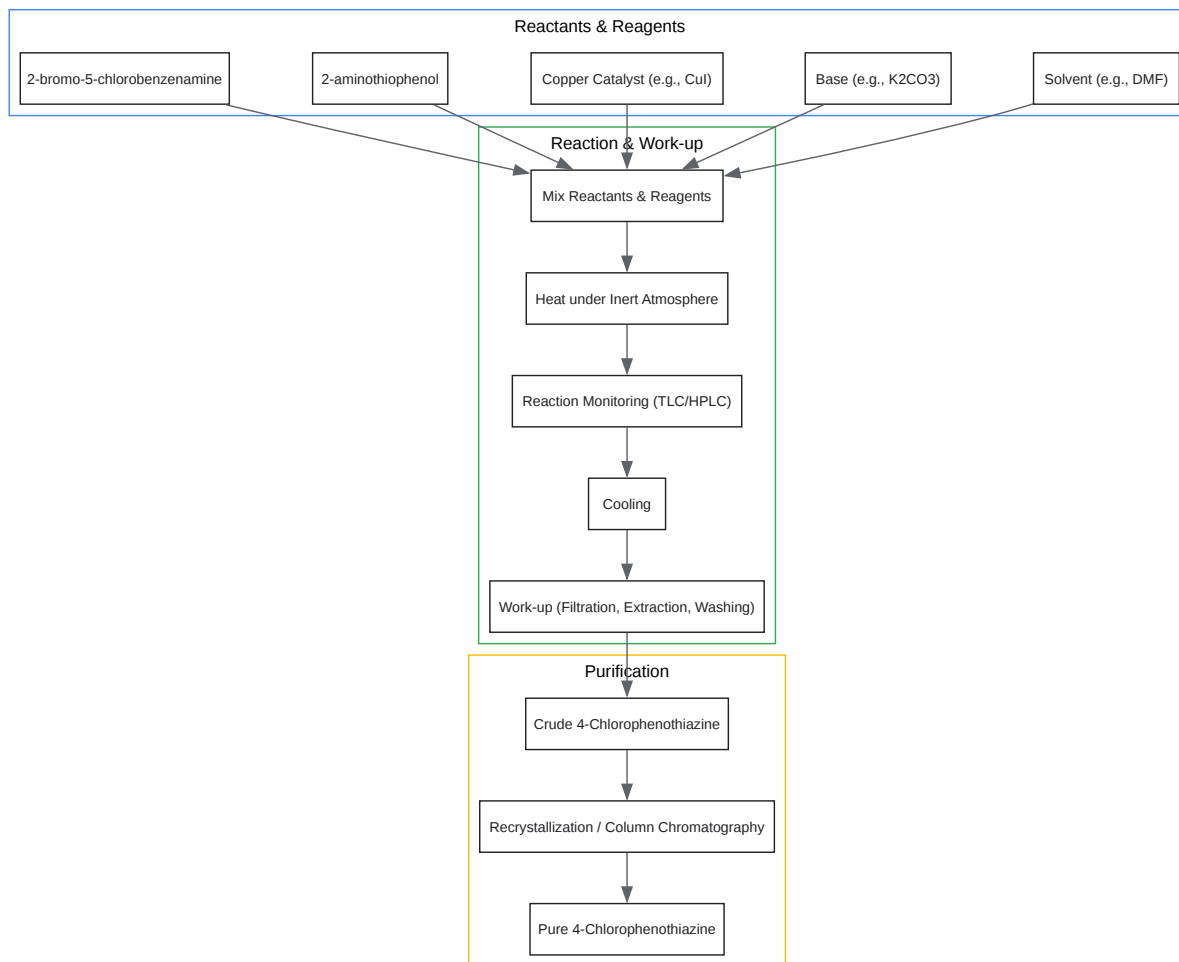
- Base (e.g., K_2CO_3)
- High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

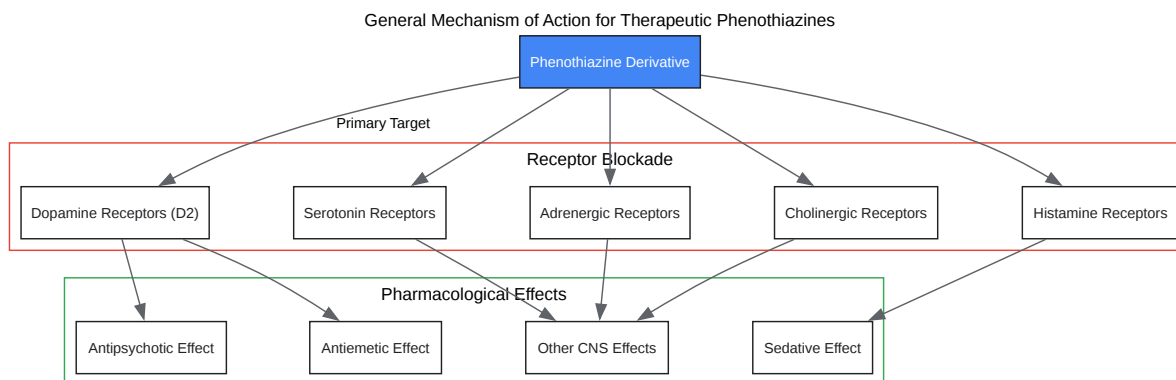
General Procedure:

- A mixture of the aryl halide, 2-aminothiophenol, copper catalyst, and base is prepared in a high-boiling point solvent.
- The reaction mixture is heated to a high temperature (typically $>150\text{ }^{\circ}\text{C}$) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product is isolated through a series of work-up steps, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with water and brine.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **4-Chlorophenothiazine**.

DOT Script for the Synthesis Workflow of **4-Chlorophenothiazine**

Conceptual Workflow for 4-Chlorophenothiazine Synthesis





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